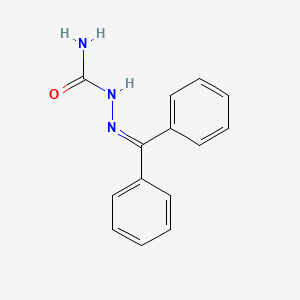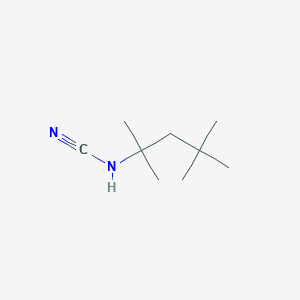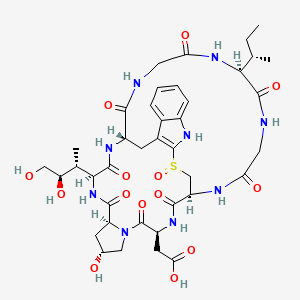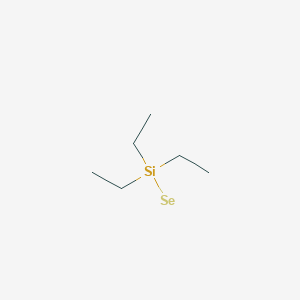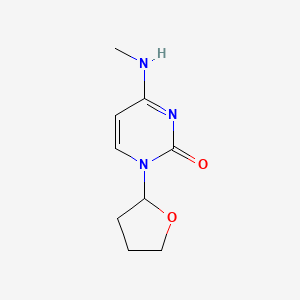
4-Benzhydryl-2,6-diphenylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzhydryl-2,6-diphenylphenol is an organic compound with the molecular formula C27H22O It is characterized by a phenolic hydroxyl group attached to a benzene ring, which is further substituted with benzhydryl and diphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzhydryl-2,6-diphenylphenol typically involves the autocondensation of cyclohexanone. The process includes the formation of tricyclic ketones, which are then subjected to further reactions to yield the desired product . The reaction is carried out in a tubular fixed bed reactor at temperatures ranging from 250-300°C, with the presence of a catalyst to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures higher yields and purity of the final product. The reaction conditions are optimized to maintain the stability and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzhydryl-2,6-diphenylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Benzhydryl-2,6-diphenylphenol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Benzhydryl-2,6-diphenylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and biological activity. The benzhydryl and diphenyl groups contribute to the compound’s steric and electronic properties, affecting its overall behavior in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
2,6-Diphenylphenol: Shares a similar phenolic structure but lacks the benzhydryl group.
Benzhydryl Compounds: Include various derivatives of diphenylmethane with different substituents.
Uniqueness: 4-Benzhydryl-2,6-diphenylphenol is unique due to the presence of both benzhydryl and diphenyl groups, which impart distinct steric and electronic properties. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
13391-82-7 |
|---|---|
Molekularformel |
C31H24O |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
4-benzhydryl-2,6-diphenylphenol |
InChI |
InChI=1S/C31H24O/c32-31-28(23-13-5-1-6-14-23)21-27(22-29(31)24-15-7-2-8-16-24)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,30,32H |
InChI-Schlüssel |
RENIPKIPTLBNRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




